molecular formula C12H14N2O3 B14810612 3-Cyclopropoxy-5-formyl-N,N-dimethylisonicotinamide

3-Cyclopropoxy-5-formyl-N,N-dimethylisonicotinamide

Cat. No.: B14810612
M. Wt: 234.25 g/mol
InChI Key: QIWSFSCLFPKHHQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-formyl-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.254 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a formyl group attached to an isonicotinamide backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-formyl-N,N-dimethylisonicotinamide typically involves the reaction of 3-cyclopropoxy-5-formylpyridine with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-formyl-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-5-formyl-N,N-dimethylisonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-formyl-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-formyl-N,N-dimethylisonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-cyclopropyloxy-5-formyl-N,N-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C12H14N2O3/c1-14(2)12(16)11-8(7-15)5-13-6-10(11)17-9-3-4-9/h5-7,9H,3-4H2,1-2H3

InChI Key

QIWSFSCLFPKHHQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=NC=C1C=O)OC2CC2

Origin of Product

United States

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